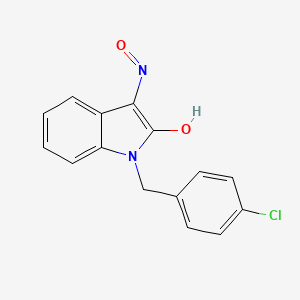

1-(4-chlorobenzyl)-1H-indole-2,3-dione 3-oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

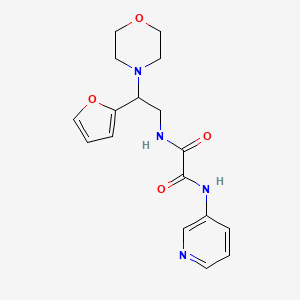

“1-(4-chlorobenzyl)-1H-indole-2,3-dione 3-oxime” is a chemical compound with the molecular formula C15H11ClN2O2 . It is a derivative of indole, which is a heterocyclic aromatic organic compound. This compound also contains an oxime group, which is a functional group containing a carbon-nitrogen double bond with the nitrogen attached to a hydroxyl group .

Molecular Structure Analysis

The molecular structure of this compound likely includes an indole ring (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring), a chlorobenzyl group attached to the indole ring, and an oxime group attached to the 2,3-dione part of the indole ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the current literature .Applications De Recherche Scientifique

Electrophilic Vinyl Nitroso Compounds

1-(4-chlorobenzyl)-1H-indole-2,3-dione 3-oxime, related to 1-chlorobutane-2,3-dione 2-oxime, shows potential in the study of electrophilic vinyl nitroso compounds. These compounds are capable of undergoing addition and cycloaddition reactions. For instance, 1-chlorobutane-2,3-dione 2-oxime reacts with sodium carbonate and olefins to stereoselectively yield oxazines. Additionally, these compounds can add to electron-rich olefins, producing various oxazine derivatives (Gilchrist & Roberts, 1983).

Synthesis of New Carbamate Derivatives

Another application is in the synthesis of new carbamate derivatives of indole. For example, oximation of indoles with hydroxylamine hydrochloride yields corresponding oximes. Reduction of the 3-C=O group with sodium tetrahydridoborate leads to the formation of racemic alcohols, demonstrating the versatility of these compounds in organic synthesis (Velikorodov, Kuanchalieva, & Titova, 2010).

IK and SK Ca2+ Activated K+ Channels

This compound analogs, such as NS309 (6,7-dichloro-1H-indole-2,3-dione 3-oxime), have been identified as potent activators of human Ca2+ -activated K+ channels of the SK and IK types. These compounds demonstrate significant biological activity in modulating ion channels, which is crucial for understanding various physiological processes (Strøbaek et al., 2004).

Benzo[f]indole-4,9-dione Derivatives

The compound is also relevant in the synthesis of benzo[f]indole-4,9-dione derivatives. This involves reactions such as the 'Sonogashira-Cyclization' with propagylic alcohol, leading to regio-isomers of 2- and 3-(chloromethyl)-1-methyl-1H-benzo[f]indole-4,9-dione after chlorination. These reactions are significant for the development of new molecular structures and potential pharmaceuticals (Nadji-Boukrouche et al., 2015).

Synthesis of 2H-Pyrrol-2-imines

This compound can contribute to the synthesis of 2H-pyrrol-2-imines through palladium-catalyzed reactions. These syntheses involve steps like the generation of an enamido-palladium(II) species and migratory double-isocyanide insertion, indicative of its potential in complex organic synthesis processes (Senadi et al., 2017).

Chemosensors for Fe3+ Ions

1H-indole-2,3-dione derivatives, like this compound, are being explored for their application as chemosensors, especially for metal ions like Fe3+. Their ability to bind and chelate metal ions, due to the presence of amide and carbonyl functional groups, makes them suitable for selective detection and sensing applications (Fahmi et al., 2019).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been designed as acetylcholine esterase (ache) inhibitors . AChE plays a crucial role in nerve signal transmission, and its inhibition can have significant effects on neurological function.

Mode of Action

Similar compounds have been found to inhibit ache, which would prevent the breakdown of acetylcholine, a neurotransmitter, thereby increasing its availability and prolonging its action .

Biochemical Pathways

If it acts as an ache inhibitor like similar compounds, it would affect the cholinergic pathway, which involves the synthesis, release, and degradation of acetylcholine .

Result of Action

If it acts as an ache inhibitor, it could potentially increase acetylcholine levels, affecting nerve signal transmission and potentially having effects on memory and cognition .

Propriétés

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-nitrosoindol-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2/c16-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(17-20)15(18)19/h1-8,19H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKVVQSFNRWTTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2CC3=CC=C(C=C3)Cl)O)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,5-dimethoxyphenyl)methyl]-N-(1-methyl-1H-pyrazol-4-yl)but-2-ynamide](/img/structure/B2404072.png)

![2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2404075.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B2404077.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide](/img/structure/B2404079.png)

![N-(2,3-Dimethylcyclohexyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2404086.png)

![6-Bromo-3-(methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-nitrobenzoate](/img/structure/B2404089.png)

![Methyl 3-[(2,4-difluorophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2404091.png)

![6-[(3-Methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2404092.png)

![4-[3-(Cyclopentylamino)-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2404093.png)

![N-(1-cyanocyclohexyl)-2-{4-[3-(2,2,2-trifluoroethoxy)propyl]piperazin-1-yl}acetamide](/img/structure/B2404094.png)